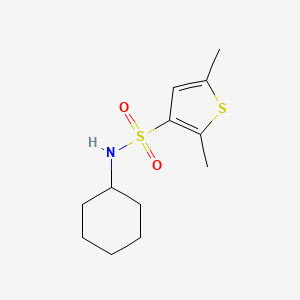

![molecular formula C17H10F3N3 B5521120 1-[3-(三氟甲基)苯基][1,2,4]三唑并[4,3-a]喹啉](/img/structure/B5521120.png)

1-[3-(三氟甲基)苯基][1,2,4]三唑并[4,3-a]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves strategic chemical reactions that ensure the introduction of specific functional groups at desired positions on the quinoline core. Sarges et al. (1990) synthesized a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, demonstrating a method that could be adapted for the synthesis of related compounds, highlighting the importance of substituents for activity (Sarges et al., 1990). Additionally, Kumar (2012) described an environmentally benign and solvent-free synthesis method for related triazoloquinolines, which could offer a greener alternative for the synthesis of "1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline" (Kumar, 2012).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed using various techniques, including X-ray crystallography and NMR spectroscopy. The crystal structures of related compounds have been reported, which provide insights into the molecular conformations and interactions critical for their biological activity and chemical reactivity (Raoni et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, underpinning their versatility in synthetic chemistry and potential applications in drug design. The ability to undergo cyclization, substitution, and other transformations allows for the synthesis of a wide array of derivatives with varied biological activities (Li et al., 2017).

科学研究应用

抗抑郁潜力

- 腺苷受体拮抗剂:一系列与 1-[3-(三氟甲基)苯基][1,2,4]三唑并[4,3-a]喹啉相关的 4-氨基[1,2,4]三唑并[4,3-a]喹喔啉表现出作为有效腺苷受体拮抗剂的良好效果。这暗示其作为快速作用抗抑郁药的潜在治疗用途,正如其在大鼠波索尔特行为绝望模型中的疗效所表明的 (Sarges 等,1990)。

抗癌活性

- 源自 1,2,4-三唑[4,3-a]-喹啉的新型脲:合成了一系列 1,2,4-三唑[4,3-a]-喹啉衍生物,展示了对抗癌活性至关重要的结构要求。这包括 N-1-(5-甲基异恶唑-4-基/4-氟-2,3-二氢-1H-茚满-1-基/芳基)-N’-3-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基) 脲衍生物,表明其作为抗癌剂的潜力 (Reddy 等,2015)。

与苯二氮卓类和腺苷受体的结合

- 苯二氮卓类和腺苷受体的结合测定:合成了新的 1,2,3-三唑并[1,5-a]喹喔啉衍生物,展示出对 A(1) 腺苷受体的中等亲和力和低选择性。一些衍生物对苯二氮卓类受体表现出良好的亲和力 (Biagi 等,1998)。

抗菌剂

- 稠合三唑并二三唑喹喔啉衍生物:合成了包括 1-芳基-4-氯-[1,2,4]三唑并[4,3-a]喹喔啉和 4-取代-氨基-[1,2,4]三唑并[4,3-a]喹喔啉在内的各种衍生物,并评估了它们的抗菌和抗真菌活性。与标准四环素相比,这些化合物表现出有效的抗菌活性 (Badran 等,2003)。

抗惊厥活性

- 三唑的抗惊厥评估:合成了一系列 3-取代-4-(4-己氧基苯基)-4H-1,2,4-三唑衍生物,并评估了它们的抗惊厥活性。这些化合物表现出较强的抗惊厥活性和较低的毒性,表明其作为抗惊厥剂的潜力 (Cui 等,2009)。

其他应用

- 喹啉和色满衍生物的抗菌活性:合成了新的包含三唑并嘧啶的喹啉和色满,并评估了它们的抗菌活性。这些化合物表现出显著的抗菌和抗真菌活性 (Abu‐Hashem & Gouda,2017)。

- 5-苯基-三唑喹啉的合成和抗惊厥活性:合成了新型 5-苯基-三唑喹啉衍生物,并在最大电休克 (MES) 试验中表现出显著的抗惊厥活性,表明其作为抗惊厥剂的潜力 (Guan 等,2008)。

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3/c18-17(19,20)13-6-3-5-12(10-13)16-22-21-15-9-8-11-4-1-2-7-14(11)23(15)16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOLBHBFJJJIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)